N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Description
N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide is a synthetic organic compound that features a fluoropyridine moiety and a bicyclic oxabicycloheptane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-9-1-4-12(15-7-9)16-13(17)6-8-5-10-2-3-11(8)18-10/h1,4,7-8,10-11H,2-3,5-6H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNBJQSAOVODIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)NC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide typically involves multi-step organic synthesis. A common approach might include:
Formation of the fluoropyridine moiety: This can be achieved through halogenation reactions, where a pyridine derivative is treated with a fluorinating agent.
Construction of the oxabicycloheptane ring: This step might involve cycloaddition reactions or other ring-forming reactions.
Coupling of the two moieties: The final step would involve coupling the fluoropyridine and oxabicycloheptane structures through an acetamide linkage, possibly using amide bond-forming reactions under specific conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the fluoropyridine or oxabicycloheptane moieties.
Substitution: The fluorine atom in the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluorine site.
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[22
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
- N-(5-bromopyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
Uniqueness
The presence of the fluorine atom in N-(5-fluoropyridin-2-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide might confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
